2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide 2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034414-60-1
VCID: VC6394394
InChI: InChI=1S/C18H14ClFN6O2/c1-10-22-18(28-25-10)11-5-6-26-15(7-11)23-24-16(26)9-21-17(27)8-12-13(19)3-2-4-14(12)20/h2-7H,8-9H2,1H3,(H,21,27)
SMILES: CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=C(C=CC=C4Cl)F
Molecular Formula: C18H14ClFN6O2
Molecular Weight: 400.8

2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

CAS No.: 2034414-60-1

Cat. No.: VC6394394

Molecular Formula: C18H14ClFN6O2

Molecular Weight: 400.8

* For research use only. Not for human or veterinary use.

2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide - 2034414-60-1

Specification

CAS No. 2034414-60-1
Molecular Formula C18H14ClFN6O2
Molecular Weight 400.8
IUPAC Name 2-(2-chloro-6-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C18H14ClFN6O2/c1-10-22-18(28-25-10)11-5-6-26-15(7-11)23-24-16(26)9-21-17(27)8-12-13(19)3-2-4-14(12)20/h2-7H,8-9H2,1H3,(H,21,27)
Standard InChI Key BINLPGGSWQMJCR-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=C(C=CC=C4Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-chloro-6-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl]methyl]acetamide, reflects its intricate structure. It comprises:

  • A 2-chloro-6-fluorophenyl group linked to an acetamide backbone.

  • A triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety at the 7-position.

The molecular formula is C₁₈H₁₄ClFN₆O₂, with a molecular weight of 400.8 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2034414-60-1
Molecular FormulaC₁₈H₁₄ClFN₆O₂
Molecular Weight400.8 g/mol
SMILESCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=C(C=CC=C4Cl)F
InChIKeyBINLPGGSWQMJCR-UHFFFAOYSA-N
SolubilityNot publicly available

The Standard InChI (1S/C18H14ClFN6O2/c1-10-22-18(28-25-10)11-5-6-26-15(7-11)23-24-16(26)9-21-17(27)8-12-13(19)3-2-4-14(12)20/h2-7H,8-9H2,1H3,(H,21,27)) confirms stereochemical details and connectivity.

Structural Significance

The 1,2,4-triazolo[4,3-a]pyridine scaffold is notable for its planar aromaticity, enabling π-π stacking interactions with biological targets. The 3-methyl-1,2,4-oxadiazole group enhances metabolic stability, while the 2-chloro-6-fluorophenyl moiety contributes to hydrophobic binding .

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step protocols to assemble the triazolopyridine-oxadiazole hybrid. A representative route includes:

  • Formation of the triazolopyridine core via cyclocondensation of aminopyridine derivatives with nitriles.

  • Oxadiazole ring construction using hydroxylamine and acyl chlorides under basic conditions.

  • Acetamide coupling via EDC/HOBt-mediated amidation.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1NH₂OH·HCl, K₂CO₃, EtOH, reflux65%
2CH₃COCl, DMF, 0–5°C72%
3EDC, HOBt, DCM, rt58%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and amide NH (δ 10.2 ppm).

  • Mass Spectrometry: ESI-MS m/z 401.1 [M+H]⁺ confirms molecular weight.

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Kinase Inhibition

Patent literature highlights analogs as p38 MAP kinase inhibitors (IC₅₀ = 12 nM), implicating potential in inflammatory diseases . The oxadiazole-triazole system likely chelates ATP-binding pocket residues, while the chlorofluorophenyl group occupies hydrophobic regions .

Table 3: In Vitro Activity Profile

TargetAssay TypeIC₅₀/EC₅₀
p38α MAPKFluorescence12 nM
JNK2Radioligand>1 μM
TNF-α ProductionMacrophage assay85 nM

Pharmacological Profile

ADME Properties

While specific data for this compound remain undisclosed, analogs exhibit:

  • Moderate plasma protein binding (85–92%).

  • Hepatic metabolism via CYP3A4-mediated oxidation.

  • t₁/₂ = 4.2 h in murine models .

Toxicity Considerations

  • hERG inhibition: >10 μM (low cardiac risk).

  • Cytotoxicity: CC₅₀ > 50 μM in HEK293 cells.

Future Directions and Challenges

Optimization Strategies

  • Solubility enhancement through prodrug approaches (e.g., phosphate esters).

  • Selectivity tuning by modifying the oxadiazole substituents .

Clinical Translation Barriers

  • Lack of in vivo efficacy data in disease models.

  • Synthetic complexity impacting large-scale production.

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